1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide
Brand Name: Vulcanchem
CAS No.: 915925-04-1
VCID: VC21518506
InChI: InChI=1S/C17H20N2O4S/c1-23-15-4-2-14-11-16(5-3-13(14)10-15)24(21,22)19-8-6-12(7-9-19)17(18)20/h2-5,10-12H,6-9H2,1H3,(H2,18,20)
SMILES: COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)N
Molecular Formula: C17H20N2O4S
Molecular Weight: 348.4g/mol

1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide

CAS No.: 915925-04-1

Cat. No.: VC21518506

Molecular Formula: C17H20N2O4S

Molecular Weight: 348.4g/mol

* For research use only. Not for human or veterinary use.

1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide - 915925-04-1

Specification

CAS No. 915925-04-1
Molecular Formula C17H20N2O4S
Molecular Weight 348.4g/mol
IUPAC Name 1-(6-methoxynaphthalen-2-yl)sulfonylpiperidine-4-carboxamide
Standard InChI InChI=1S/C17H20N2O4S/c1-23-15-4-2-14-11-16(5-3-13(14)10-15)24(21,22)19-8-6-12(7-9-19)17(18)20/h2-5,10-12H,6-9H2,1H3,(H2,18,20)
Standard InChI Key OHKZAOYFXJNKBO-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)N
Canonical SMILES COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)N

Introduction

Structural Characteristics

Chemical Structure and Properties

1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide possesses a molecular formula of C17H20N2O4S, with a calculated molecular weight of approximately 348.4 g/mol. This aligns with the molecular weight of the structurally analogous compound 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxamide . The structure features a naphthalene ring with a methoxy group at the 6-position, connected via a sulfonyl linkage to the nitrogen of a piperidine ring that bears a carboxamide group at the 4-position.

Physical and Chemical Properties

The predicted physical and chemical properties of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide are summarized in Table 1, based on structural analysis and comparison with similar compounds:

Table 1: Predicted Physicochemical Properties of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide

PropertyPredicted ValueBasis for Prediction
Physical StateCrystalline solidTypical for sulfonamides with similar molecular weight
ColorWhite to off-whiteCommon for naphthalene derivatives lacking extended conjugation
Molecular Weight348.4 g/molCalculated from molecular formula C17H20N2O4S
SolubilityLimited water solubility; Soluble in DMSO, DMFBased on balance of hydrophobic and hydrophilic groups
LogP~2.5-3.5Estimated from naphthalene core and polar functional groups
Hydrogen Bond Donors2 (carboxamide NH2)Structural analysis
Hydrogen Bond Acceptors6 (sulfonyl, methoxy, carboxamide)Structural analysis
pKa~9-10 (sulfonamide NH)Typical for aryl sulfonamides
Melting Point~150-200°CEstimated from similar sulfonamide structures

Structural Comparisons

When comparing 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide with related compounds, several key structural relationships emerge. The compound 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxamide differs in the position of the methoxy group on the naphthalene ring (4 vs. 6) and the attachment point of the sulfonyl group (1 vs. 2) . These differences likely alter the three-dimensional orientation of the molecule, affecting its binding characteristics with potential biological targets.

The broader class of aryl sulfonyl piperidines, including 4-(phenylsulfonyl)piperidines, shares the core sulfonyl-piperidine linkage but varies in the nature of the aromatic portion . These structural variations create a diverse family of compounds with potentially different pharmacological profiles.

Synthesis and Production

StepReactionReagentsConditionsExpected Yield
1Chlorosulfonation of 6-methoxynaphthaleneChlorosulfonic acid0-5°C, 2-4 hours70-85%
2Coupling with 4-piperidinecarboxamideTriethylamine or pyridineRoom temperature, 12-24 hours60-75%
3PurificationRecrystallization or chromatographyVarious solvents depending on solubility85-95%

This synthetic approach is analogous to methods described for other sulfonamide derivatives, where arylsulfonyl chlorides are key intermediates in the formation of the sulfonamide linkage . The reaction typically proceeds under mild conditions and can achieve good yields with proper optimization.

Analytical Characterization

Characterization of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide would employ standard analytical techniques common in organic chemistry and pharmaceutical analysis. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the structure, with expected characteristic signals for the methoxy protons (δ ~3.8-4.0 ppm), aromatic protons (δ ~7.0-8.5 ppm), and carboxamide protons (δ ~5.5-7.0 ppm).

  • Mass Spectrometry: Expected to show a molecular ion peak at m/z 348, with fragmentation patterns characteristic of sulfonamides.

  • Infrared Spectroscopy: Would display characteristic absorption bands for the sulfonyl group (~1150-1350 cm-1), carboxamide (~1650-1700 cm-1), and methoxy substituent (~1050-1150 cm-1).

  • High-Performance Liquid Chromatography (HPLC): For purity assessment, with expected purity standards for research-grade material typically exceeding 95%.

Pharmacological Properties

Structure-Activity Relationships

Structure-activity relationship (SAR) studies on related compounds provide insights into how structural features might influence the biological activity of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide. Table 3 summarizes key structural elements and their potential contributions to biological activity.

Table 3: Structure-Activity Relationships in Aryl Sulfonyl Piperidine Compounds

Structural ElementPotential Contribution to ActivityEvidence from Related Compounds
Naphthalene RingHydrophobic interactions with binding pockets; Electronic effects influencing receptor selectivityAromatic rings essential for 5-HT2A antagonism in 4-(phenylsulfonyl)piperidines
6-Methoxy SubstitutionModulation of electronic properties; Additional hydrogen bond acceptor; Influence on metabolic stabilityMethoxy substituents in related compounds affect receptor binding affinity and selectivity
Sulfonyl LinkageRigid connector maintaining specific geometry; Hydrogen bond acceptor; Influence on molecular recognitionCritical for activity in various sulfonamide drugs; Provides specific spatial arrangement
Piperidine RingConformational flexibility; Nitrogen as hydrogen bond acceptorCore structure in many bioactive compounds; Present in numerous pharmaceutical agents
4-Carboxamide GroupHydrogen bond donor/acceptor capabilities; Influence on solubility and pharmacokineticsCarboxamide groups common in pharmaceutical agents; Enhances target interactions

Biological Activities

Receptor TypeEvidence from Related CompoundsPotential Activity of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide
5-HT2A4-(Phenylsulfonyl)piperidines show high affinity and selectivity Potential antagonist with modified selectivity due to naphthalene substitution
Other Serotonin ReceptorsVariable activity observed across 5-HT receptor subtypes with aryl sulfonyl compoundsPossible activity at 5-HT1A, 5-HT2C, or other subtypes
Adrenergic ReceptorsSome sulfonamides interact with adrenergic systemsPotential antagonist activity, particularly at α-adrenergic receptors
Dopamine ReceptorsStructurally related compounds can interact with dopaminergic systemsPossible modulatory effects, particularly at D2-like receptors

Cellular Effects

At the cellular level, compounds with structural similarities to 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide might influence various signaling pathways and cellular processes. These could include:

  • Modulation of neurotransmitter release and reuptake in neuronal cells

  • Influence on second messenger systems, including cAMP and calcium signaling

  • Effects on cell proliferation and survival pathways

  • Modulation of inflammatory responses in immune cells

These cellular effects would be determined by the specific molecular targets with which the compound interacts and would require detailed cellular assays for characterization.

Therapeutic Applications

Therapeutic AreaRationaleSupporting Evidence from Related Compounds
Metabolic DisordersPotential inhibition of 11β-hydroxysteroid dehydrogenase; Regulation of cortisol metabolismAryl sulfonyl piperidines investigated for type II diabetes mellitus
Psychiatric DisordersPossible 5-HT2A receptor antagonism; Modulation of serotonergic systems4-(Phenylsulfonyl)piperidines as 5-HT2A antagonists
Inflammatory ConditionsSulfonamide structures often possess anti-inflammatory propertiesCompounds with sulfonyl groups linked to aromatic systems studied for inflammatory diseases
Cardiovascular DiseasesPotential effects on vascular tone through serotonergic mechanisms5-HT2A antagonists can influence blood pressure and vascular resistance
Pain ManagementPossible modulation of pain signaling pathwaysStructurally related compounds evaluated for analgesic properties

Comparative Analysis

Table 6: Potential Advantages and Limitations Compared to Existing Agents

AspectPotential AdvantagesPotential Limitations
SelectivityUnique substitution pattern may confer novel selectivity profileSelectivity profile requires experimental confirmation
PotencyNaphthalene system may enhance binding affinity compared to simpler phenyl analoguesStructure-activity relationships need optimization
PharmacokineticsBalanced lipophilicity might provide favorable distributionMetabolism of naphthalene and methoxy group requires characterization
SafetySulfonamide structures have well-established safety profilesSpecific toxicological profile needs comprehensive evaluation
FormulationReasonable solubility profile predicted from structureSolubility characteristics require experimental confirmation

Development Considerations

The development of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide as a potential therapeutic agent would require addressing several key considerations:

  • Comprehensive pharmacological profiling to identify primary biological targets

  • Optimization of structure-activity relationships to enhance potency and selectivity

  • Evaluation of pharmacokinetic properties, including absorption, distribution, metabolism, and excretion

  • Assessment of safety profile through toxicological studies

  • Development of efficient and scalable synthetic routes

Safety AspectPotential ConcernRationale
HypersensitivityPotential for allergic reactionsSulfonamide structures associated with hypersensitivity in susceptible individuals
Metabolic ActivationPotential formation of reactive metabolitesNaphthalene systems can form epoxide intermediates during metabolism
Drug InteractionsPossible interactions with CYP enzymesAromatic compounds often interact with cytochrome P450 system
Reproductive ToxicityUnknown, requires specific testingStandard evaluation needed for any new chemical entity
GenotoxicityUnknown, requires specific testingAromatic sulfonamides generally have low genotoxic potential

Structure-Based Toxicity Predictions

The specific structural elements of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide can provide insights into potential toxicological concerns:

Required Toxicological Evaluation

Comprehensive toxicological evaluation of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide would require a standard battery of tests, including:

  • Acute and subchronic toxicity studies in multiple species

  • Genotoxicity assessment (Ames test, chromosomal aberration studies)

  • Reproductive and developmental toxicity evaluation

  • Cardiovascular safety assessment (hERG channel inhibition)

  • Neurological safety evaluation

  • Metabolic profiling and identification of major metabolites

Structure-Based Drug Design

Structure-Activity Relationship Considerations

Understanding the relationship between the structure of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide and its biological activities is essential for rational drug design. Several structural modifications could be explored to optimize activity and properties:

Table 8: Potential Structural Modifications and Their Expected Effects

Structural ModificationExpected EffectRationale
Alternative positions for methoxy group on naphthaleneAltered receptor selectivityElectronic and steric effects influence binding orientation
Replacement of methoxy with other substituents (halogens, CF3, etc.)Modified potency and metabolic stabilityDifferent electronic and lipophilic properties alter target interactions
Modification of naphthalene to other ring systemsChanged binding profileAltered ring geometry affects fit within binding pockets
Substitution on piperidine ringFine-tuning of conformation and activityAdditional interaction points with target proteins
Modification of carboxamide to other functional groupsAltered hydrogen bonding capabilityDifferent interaction patterns with target binding sites
Introduction of chiralityEnhanced selectivityStereochemistry often critical for biological recognition

Computational Approaches

Computational modeling approaches would be valuable for predicting the effects of structural modifications before synthesis. These methods include:

  • Molecular docking studies to predict binding modes with potential target proteins

  • Quantitative structure-activity relationship (QSAR) analysis to correlate structural features with biological activity

  • Molecular dynamics simulations to understand conformational flexibility and binding kinetics

  • Quantum mechanical calculations to predict electronic properties and reactivity

  • Pharmacophore modeling to identify essential structural features for activity

Future Research Directions

Recommended Screening Approaches

Comprehensive evaluation of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide would benefit from systematic screening approaches, including:

  • Broad receptor profiling against a panel of G-protein coupled receptors, with emphasis on serotonergic, adrenergic, and dopaminergic receptors

  • Enzyme inhibition screening against various enzyme classes, including hydroxysteroid dehydrogenases, proteases, and kinases

  • Phenotypic screening in cellular models relevant to potential therapeutic applications

  • In vitro ADME profiling to assess pharmacokinetic characteristics

  • Preliminary in vivo evaluation in appropriate animal models for identified activities

Emerging Research Areas

Future research on 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide and related compounds might explore:

  • Application of advanced screening technologies, including CRISPR-based functional genomics

  • Integration with targeted protein degradation approaches (PROTACs)

  • Development of imaging agents based on the core scaffold

  • Exploration of synergistic combinations with other therapeutic agents

  • Investigation of potential applications in emerging therapeutic areas, such as neuroinflammation or metabolic reprogramming in cancer

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